Cas no 19146-52-2 ((1S)-1-phenylpropan-1-amine hydrochloride)
(1S)-1-phenylpropan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-1-Phenylpropan-1-amine hydrochloride
- (1S)-1-Phenylpropan-1-amine hydrochloride
- (S)-alpha-Ethylbenzenemethanamine hydrochloride
- (S)-(-)-1-Amino-1-phenylpropane HCl
- (1S)-1-phenylpropan-1-aminium chloride
- (1S)-1-phenylpropan-1-ammonium chloride
- (S)-1-Amino-1-phenylpropane hydrochloride
- (S)1-Phenyl-propylamin, Hydrochlorid
- (S)-1-phenylpropylamine hydrochloride
- (S)1-phenyl-propylamine, hydrochloride
- 1-phenyl-propylamine hydrochloride
- A4225
- AK142097
- I01-9037
- KB-03618
- SureCN6852974
- (S)-(-)-1-Amino-1-phenylpropane hydrochloride
- (S)-(-)-1-Amino-1-phenylpropaneHCl
- EN300-254625
- DTXSID90659283
- (1S)-1-phenylpropan-1-amine;hydrochloride
- AKOS017343943
- Benzenemethanamine, alpha-ethyl-, hydrochloride (1:1), (alphaS)-
- SCHEMBL6852974
- CS-0279155
- (1S)-1-Phenylpropan-1-amine--hydrogen chloride (1/1)
- 19146-52-2
- (S)-1-phenylpropan-1-aminehydrochloride
- (1S)-1-phenylpropan-1-amine hydrochloride
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- MDL: MFCD12756859
- Inchi: 1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H/t9-;/m0./s1
- InChI Key: GRVMJKAAXNELJW-FVGYRXGTSA-N
- SMILES: [Cl-].[NH3+][C@H](C1C=CC=CC=1)CC
Computed Properties
- Exact Mass: 171.08162
- Monoisotopic Mass: 171.081
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 84.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
Experimental Properties
- PSA: 26.02
(1S)-1-phenylpropan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-254625-0.05g |
(1S)-1-phenylpropan-1-amine hydrochloride |
19146-52-2 | 95% | 0.05g |
$29.0 | 2024-06-19 | |
| Enamine | EN300-254625-0.1g |
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| Enamine | EN300-254625-0.25g |
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$32.0 | 2024-06-19 | |
| Enamine | EN300-254625-0.5g |
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19146-52-2 | 95% | 0.5g |
$34.0 | 2024-06-19 | |
| Enamine | EN300-254625-1.0g |
(1S)-1-phenylpropan-1-amine hydrochloride |
19146-52-2 | 95% | 1.0g |
$35.0 | 2024-06-19 | |
| Enamine | EN300-254625-2.5g |
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$54.0 | 2024-06-19 | |
| Enamine | EN300-254625-5.0g |
(1S)-1-phenylpropan-1-amine hydrochloride |
19146-52-2 | 95% | 5.0g |
$85.0 | 2024-06-19 | |
| Enamine | EN300-254625-10.0g |
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| Chemenu | CM183285-100g |
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| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y72079-100g |
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(1S)-1-phenylpropan-1-amine hydrochloride Suppliers
(1S)-1-phenylpropan-1-amine hydrochloride Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on (1S)-1-phenylpropan-1-amine hydrochloride
Chemical Profile of (1S)-1-phenylpropan-1-amine hydrochloride (CAS No. 19146-52-2)
(1S)-1-phenylpropan-1-amine hydrochloride, identified by its Chemical Abstracts Service number CAS No. 19146-52-2, is a significant compound in the field of pharmaceutical chemistry. This chiral amine salt has garnered attention due to its structural and functional properties, which make it a valuable intermediate in the synthesis of various bioactive molecules. The compound belongs to the class of substituted phenylpropanamines, a group known for their diverse pharmacological activities.
The< strong> stereochemistry of (1S)-1-phenylpropan-1-amine hydrochloride plays a crucial role in determining its biological behavior. The (S)-configuration at the chiral center imparts unique interactions with biological targets, influencing both potency and selectivity. This aspect has been extensively studied in the context of drug design, where enantiopurity is often a critical factor for achieving optimal therapeutic outcomes.
In recent years, there has been growing interest in the development of novel pharmacological agents targeting neurological disorders. (1S)-1-phenylpropan-1-amine hydrochloride has been explored as a potential scaffold for compounds with neuroprotective and anti-inflammatory properties. Research indicates that derivatives of this molecule may interact with neurotransmitter systems, offering promising avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. The< strong> hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for pharmaceutical formulations.
The synthesis of (1S)-1-phenylpropan-1-amine hydrochloride involves multi-step organic reactions, typically starting from readily available precursors such as phenylacetaldehyde and chiral auxiliaries. Advances in asymmetric synthesis have enabled more efficient and scalable production methods, reducing costs and improving yields. These methodologies align with the broader trend in pharmaceutical chemistry toward greener and more sustainable processes.
From a medicinal chemistry perspective, (1S)-1-phenylpropan-1-amine hydrochloride serves as a versatile building block for designing molecules with tailored biological activities. Its phenylpropanamine core is found in several FDA-approved drugs, highlighting its importance in drug discovery. The< strong> amine functionality provides opportunities for further derivatization, allowing chemists to modulate properties such as lipophilicity, solubility, and metabolic stability.
The pharmacokinetic profile of (1S)-1-phenylpropan-1-amine hydrochloride is another area of active investigation. Studies suggest that the compound exhibits moderate oral bioavailability and undergoes extensive metabolism via cytochrome P450 enzymes. Understanding these processes is essential for optimizing dosing regimens and minimizing potential drug-drug interactions. Computational modeling techniques have been employed to predict metabolic pathways, aiding in the rational design of next-generation analogs.
In conclusion, (1S)-1-phenylpropan-1-amine hydrochloride (CAS No. 19146-52-2) represents a compelling example of how structural features influence biological activity. Its applications in drug development are multifaceted, ranging from neuropharmacology to general medicinal chemistry research. As our understanding of molecular interactions continues to evolve, compounds like this will remain at the forefront of innovation in pharmaceutical sciences.
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